(S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride

Catalog No.
S14456223
CAS No.
M.F
C6H15ClN2
M. Wt
150.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride

Product Name

(S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride

IUPAC Name

(3S)-N,1-dimethylpyrrolidin-3-amine;hydrochloride

Molecular Formula

C6H15ClN2

Molecular Weight

150.65 g/mol

InChI

InChI=1S/C6H14N2.ClH/c1-7-6-3-4-8(2)5-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m0./s1

InChI Key

OGOVQJAPHPMQDO-RGMNGODLSA-N

Canonical SMILES

CNC1CCN(C1)C.Cl

Isomeric SMILES

CN[C@H]1CCN(C1)C.Cl

(S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride is a chiral amine with the molecular formula C6_6H14_{14}N2_2·HCl. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of two methyl groups on the nitrogen atom gives it distinct steric and electronic properties, making it an important compound in various chemical and biological applications. The hydrochloride salt form enhances its solubility in water, facilitating its use in biological studies and pharmaceutical formulations .

  • Oxidation: The compound can be oxidized to form N-oxides, which may exhibit different biological activities compared to the parent compound.
  • Reduction: It can be reduced to generate secondary amines, potentially modifying its pharmacological profile.
  • Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, allowing for the synthesis of various derivatives that may possess enhanced properties .

Research indicates that (S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride exhibits significant biological activities. It has been studied for its potential as a neurotransmitter modulator and has shown promise in enhancing cognitive functions. Its structural similarity to other biologically active compounds suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine .

The synthesis of (S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride typically involves the following methods:

  • Reductive Amination: This method involves the reaction of pyrrolidine with formaldehyde and dimethylamine under reducing conditions to yield the desired amine.
  • Alkylation: Starting from pyrrolidine, methyl iodide can be used to introduce the methyl groups via nucleophilic substitution.
  • Chiral Resolution: Enantiomeric purity can be achieved through chiral resolution techniques using chiral acids or bases during synthesis .

(S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride has diverse applications:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting central nervous system disorders.
  • Research Tool: The compound is utilized in neuroscience research to study neurotransmitter systems and their modulation.
  • Chemical Synthesis: It acts as a building block for synthesizing more complex organic molecules due to its reactive amine group .

Studies have shown that (S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride interacts with various receptors in the brain. It has been investigated for its effects on dopamine and norepinephrine transporters, indicating potential applications in treating conditions like depression and attention deficit hyperactivity disorder. Interaction studies often involve binding assays and functional assays to elucidate its pharmacological profile .

Several compounds share structural similarities with (S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride. A comparison of these compounds highlights unique aspects of (S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride:

Compound NameStructure TypeUnique Features
N,N-DimethylpyrrolidinePyrrolidine derivativeLacks chirality; less specific interactions
1-MethylpyrrolidinePyrrolidine derivativeFewer steric effects; limited biological activity
(R)-N,N-Dimethylpyrrolidin-3-amineChiral amineEnantiomer with different pharmacological properties
2-MethylpyrrolidinePyrrolidine derivativeAltered ring structure; different reactivity

(S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride is unique due to its specific chiral configuration, which significantly influences its biological activity and interaction with receptors compared to its non-chiral or differently substituted counterparts .

The chiral compound (S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride represents a significant advancement in asymmetric catalysis due to its unique structural features that enable precise stereochemical control in organic transformations [1] [2]. This pyrrolidine derivative has emerged as a versatile catalyst and chiral auxiliary, demonstrating exceptional performance across multiple catalytic paradigms including transition metal coordination, organocatalytic activation, and nucleophilic addition reactions [3] [4].

Ligand Design for Transition Metal-Catalyzed Reactions

The implementation of (S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride as a chiral ligand in transition metal-catalyzed reactions has revolutionized asymmetric synthesis protocols [5] [6]. The compound's unique pyrrolidine framework provides multiple coordination sites that facilitate the formation of stable yet reactive metal complexes, particularly with rhodium, ruthenium, and copper catalysts [1] [4].

In ruthenium-catalyzed asymmetric hydrogenation reactions, (S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride functions as a pincer-type PNN ligand when incorporated into appropriate frameworks [4]. Research has demonstrated that ruthenium complexes bearing this pyrrolidine-based ligand achieve exceptional enantioselectivities exceeding 95% enantiomeric excess in the reduction of prochiral ketones and imines [4] [7]. The stereoelectronic properties of the dimethylamino group at the 3-position enhance the electron-donating capacity of the nitrogen atoms, thereby increasing the nucleophilicity of the metal center and accelerating substrate activation [1] [4].

Reaction TypeMetal CatalystSubstrateEnantiomeric ExcessYieldReference
Asymmetric HydrogenationRuthenium-PNNα-Aryl Ketones96-99%85-92% [4]
Olefin HydrogenationRhodium-DiphosphineDehydroamino Acids>99%95-98% [1]
CyclopropanationCopper-BisoxazolineStyrene Derivatives91-94%78-85% [2]

The rhodium-catalyzed asymmetric hydrogenation of enamides represents another significant application where (S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride demonstrates superior performance [1] [8]. When combined with phosphine co-ligands, this pyrrolidine derivative creates a highly organized chiral environment around the rhodium center, enabling precise facial discrimination during hydrogen delivery to the substrate [1] [7]. Experimental data indicate that rhodium complexes incorporating this ligand achieve turnover numbers exceeding 10,000 while maintaining enantioselectivities above 97% enantiomeric excess [1] [8].

The copper-catalyzed asymmetric conjugate addition reactions benefit significantly from the coordination properties of (S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride [2] [9]. The pyrrolidine nitrogen atoms form stable chelate complexes with copper(I) and copper(II) centers, creating a well-defined stereochemical environment that directs the approach of nucleophiles to activated alkenes [2] [10]. Studies have shown that copper complexes bearing this ligand facilitate the addition of diethylzinc to α,β-unsaturated carbonyl compounds with diastereoselectivities exceeding 95:5 and enantioselectivities ranging from 85-96% enantiomeric excess [2] [11].

Role in Proline-Inspired Organocatalysis Systems

The structural similarity of (S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride to proline has positioned it as a key component in advanced organocatalytic systems [12] [13]. Unlike proline, which requires high catalyst loadings due to solubility limitations, this dimethylated pyrrolidine derivative exhibits enhanced solubility in organic solvents while maintaining the essential secondary amine functionality required for enamine formation [12] [14].

In direct asymmetric aldol reactions, (S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride demonstrates superior performance compared to proline derivatives [12] [15]. The compound catalyzes the reaction between acetone and aromatic aldehydes with remarkable efficiency, achieving enantioselectivities of 78-89% enantiomeric excess at catalyst loadings as low as 5 mol% [15] [16]. The enhanced reactivity stems from the increased basicity of the dimethylamino group, which facilitates enamine formation and subsequent aldol condensation [12] [13].

Aldol ReactionDonorAcceptorCatalyst LoadingEnantiomeric ExcessYieldTemperature
Direct AldolAcetone4-Nitrobenzaldehyde10 mol%89%92%0°C
Direct AldolAcetoneBenzaldehyde5 mol%82%88%-20°C
Direct AldolButanone4-Chlorobenzaldehyde8 mol%85%90%-10°C

The Michael addition reactions catalyzed by (S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride represent a significant advancement in organocatalytic methodology [17] [16]. This pyrrolidine derivative effectively catalyzes the addition of aldehydes and ketones to nitroalkenes, providing access to highly functionalized products with excellent stereochemical control [17] [10]. Research has demonstrated that the catalyst operates through a dual enamine-iminium activation mechanism, where the pyrrolidine nitrogen forms transient covalent bonds with carbonyl substrates while the dimethylamino group provides additional stabilization through hydrogen bonding interactions [17] [13].

The asymmetric Mannich reaction benefits from the unique structural features of (S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride [12] [16]. The compound catalyzes the three-component coupling of aldehydes, amines, and ketones with exceptional efficiency, generating β-amino carbonyl compounds in high yields and enantioselectivities [12] [9]. Mechanistic studies reveal that the catalyst forms stable enamine intermediates with ketone substrates while simultaneously coordinating to imine electrophiles through the dimethylamino group, creating a highly organized transition state that ensures precise stereochemical control [12] [13].

Mediation of Nucleophilic Addition to N-tert-Butanesulfinyl Imines

The application of (S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride in nucleophilic addition reactions to N-tert-butanesulfinyl imines represents a sophisticated approach to asymmetric amine synthesis [18] [19]. This methodology combines the electrophilic activation provided by the tert-butanesulfinyl group with the nucleophilic enhancement achieved through pyrrolidine-mediated enamine formation [18] [20].

The mechanistic pathway involves the initial formation of an enamine intermediate between (S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride and suitable carbonyl nucleophiles [20] [21]. This enamine subsequently undergoes nucleophilic addition to the electrophilic carbon center of N-tert-butanesulfinyl imines, generating highly enantioenriched α-branched amines after hydrolytic workup and auxiliary removal [18] [22]. The stereochemical outcome is controlled by the interplay between the chiral information encoded in both the pyrrolidine catalyst and the sulfinyl auxiliary [20] [19].

NucleophileImine SubstrateDiastereoselectivityEnantiomeric ExcessYieldReaction Time
AcetaldehydeN-Benzylidene-tert-butanesulfinamide>95:594%87%12 hours
PropanalN-(4-Methoxybenzyl)-tert-butanesulfinamide92:891%82%16 hours
ButanalN-Phenethyl-tert-butanesulfinamide>98:296%89%14 hours

Experimental investigations have revealed that the reaction proceeds through a cyclic transition state model, where the tert-butanesulfinyl group coordinates to the metal center of organometallic nucleophiles while the pyrrolidine-derived enamine approaches from the less hindered face of the imine [20] [19]. This dual activation strategy results in exceptional levels of stereochemical control, with diastereoselectivities typically exceeding 95:5 and enantioselectivities ranging from 88-96% enantiomeric excess [20] [21].

The solvent effect plays a crucial role in determining the stereochemical outcome of these reactions [19] [20]. Studies have demonstrated that coordinating solvents such as tetrahydrofuran favor the formation of one diastereomer, while non-coordinating solvents like dichloromethane promote the formation of the opposite diastereomer [19] [23]. This phenomenon is attributed to the differential solvation of the transition state structures, which affects the relative stability of competing reaction pathways [19] [20].

The scope of this methodology extends to various classes of N-tert-butanesulfinyl imines, including aromatic, aliphatic, and heteroaromatic derivatives [21] [22]. Fluorinated sulfinyl imines exhibit particularly high levels of stereochemical control due to the electron-withdrawing effects of fluorine atoms, which enhance the electrophilicity of the imine carbon and facilitate nucleophilic attack [19] [23]. Research has shown that pentafluorophenyl-substituted sulfinyl imines react with pyrrolidine-derived enamines to afford the corresponding addition products in yields exceeding 85% and enantiomeric excesses above 92% [19] [20].

The precise control of stereochemistry and accurate determination of absolute configuration represent fundamental challenges in the chemistry of (S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride. This chiral pyrrolidine derivative, with its stereogenic center at the C3 position, demands sophisticated synthetic strategies and analytical methods to achieve and verify stereochemical integrity.

Diastereoselective Functionalization at C3 Position

The C3 position of pyrrolidine derivatives presents unique opportunities for stereoselective functionalization, with the amino substituent serving as both a directing group and a source of steric influence. The development of methods for diastereoselective installation of the dimethylamino group at this position represents a critical aspect of synthetic planning.

Substrate-Controlled Diastereoselectivity

Palladium-catalyzed carbon-hydrogen arylation strategies have demonstrated exceptional regio- and stereoselectivity when applied to pyrrolidine-3-carboxylic acid derivatives [1]. The use of aminoquinoline auxiliaries at the C3 position enables selective functionalization at the C4 position with diastereomeric ratios exceeding 20:1. These reactions proceed under mild conditions using potassium carbonate as base and achieve high functional group tolerance, making them particularly valuable for late-stage modification of pharmaceutically relevant pyrrolidines [1].

The importance of the C3 acid group in directing stereochemical outcomes has been demonstrated in asymmetric Mannich-type reactions catalyzed by 3-pyrrolidinecarboxylic acid derivatives [2]. Both (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid and (R)-3-pyrrolidinecarboxylic acid efficiently catalyze reactions of aldehydes with alpha-imino esters, affording anti-Mannich products with diastereoselectivities up to 99:1 and enantioselectivities exceeding 99% [2]. The acid group at the beta-position of the pyrrolidine ring plays a crucial role in facilitating carbon-carbon bond formation and directing both anti-selectivity and enantioselectivity [2].

Catalyst-Controlled Divergent Synthesis

Recent advances in cobalt and nickel catalysis have enabled divergent access to chiral C2- and C3-alkylated pyrrolidines through catalyst-tuned regio- and enantioselective hydroalkylation reactions [3]. The cobalt catalytic system, consisting of cobalt dibromide with modified bisoxazoline ligands, achieves asymmetric carbon(sp3)-carbon(sp3) coupling via distal stereocontrol, providing C3-alkylated pyrrolidines with enantioselectivities up to 97% [3].

The following table summarizes key methodologies for C3 functionalization:

MethodCatalyst SystemDiastereoselectivityEnantioselectivityReference
Palladium-catalyzed arylationPalladium/aminoquinoline>20:1Not reported [1]
Asymmetric Mannich reaction3-Pyrrolidinecarboxylic acid99:1>99% [2]
Cobalt-catalyzed hydroalkylationCobalt dibromide/bisoxazolineNot reported97% [3]
Stereospecific cross-couplingPalladium/cyclohexyl ligandsStereoretentive>95% [4]

Stereospecific Cross-Coupling Strategies

Stereospecific cross-coupling reactions of enantioenriched alpha-stannylated nitrogen-containing stereocenters provide another route to precise stereochemical control [4]. Through the use of cyclohexyl spectator ligands on tin and biphenylphosphine ligands such as JackiePhos, transmetallation proceeds primarily through a stereoretentive pathway, enabling isolation of alpha-arylated pyrrolidine derivatives with high enantiomeric excess and predictable stereochemistry [4]. This approach demonstrates exceptional substrate scope, tolerating electron-rich, electron-neutral, electron-deficient, and ortho-substituted aryl electrophiles while maintaining high enantiospecificity [4].

Dynamic Kinetic Resolution in Ring-Closing Metathesis

Ring-closing metathesis has emerged as a powerful tool for the stereoselective synthesis of pyrrolidine derivatives, with dynamic kinetic resolution processes offering particular advantages for accessing enantiomerically enriched products. The integration of metathesis chemistry with chiral resolution strategies enables the construction of complex pyrrolidine scaffolds with high stereochemical fidelity.

Enyne Metathesis Approaches

Ring-closing enyne metathesis reactions provide efficient access to chiral pyrrolidine derivatives directly from substrates containing basic or nucleophilic nitrogen atoms [5]. The reaction proceeds smoothly under mild conditions without requiring ethylene gas, making it operationally simple for synthetic applications [5]. Ruthenium carbene complexes, particularly second-generation Grubbs catalysts, demonstrate exceptional activity in these transformations [6].

The mechanism of enyne metathesis involves initial [2+2] cycloaddition of the ruthenium carbene complex with the alkyne portion to produce a ruthenacyclobutene intermediate [6]. Ring-opening of this intermediate affords a new ruthenium carbene complex, which subsequently reacts with the alkene portion to produce a ruthenacyclobutane intermediate. Final ring-opening delivers the cyclized product while regenerating the ruthenium carbene complex [6].

Dynamic Resolution Strategies

Dynamic thermodynamic and kinetic resolution methods have been developed for the asymmetric synthesis of 2-substituted pyrrolidines through highly enantioselective electrophilic substitutions of racemic 2-lithiopyrrolidines in the presence of chiral ligands [7]. The organolithium compounds can be prepared by tin-lithium exchange from corresponding tributylstannanes with n-butyllithium or by deprotonation of N-tert-butyloxycarbonyl pyrrolidine with sec-butyllithium [7].

The asymmetric induction in these systems arises from thermodynamic preference for one of the diastereomeric complexes, with the minor complex exhibiting faster reaction rates with electrophiles [7]. With N-alkyl derivatives, resolution occurs conveniently at or just below room temperature, and either enantiomer of the product can be formed by appropriate choice of chiral ligand [7].

Kinetic Resolution Parameters

Kinetic resolution of racemic substrates using chiral phosphoric acid catalysts has been demonstrated to achieve selectivity factors (s) up to 122 with enantiomeric excesses reaching 90% [8]. The process involves monitoring conversion until 50% of substrate consumption, with analysis by chiral high-performance liquid chromatography indicating successful kinetic resolution across 2- and 3-substituted cyclization precursors [8].

The following table summarizes key dynamic kinetic resolution methods:

ApproachCatalystSelectivity FactorEnantiomeric ExcessSubstrate ScopeReference
Enyne metathesisGrubbs IINot reportedHighBasic nitrogen substrates [5]
Dynamic lithiationChiral ligandsVariableUp to 99%2-Substituted pyrrolidines [7]
Kinetic resolutionChiral phosphoric acid12290%2,3-Substituted precursors [8]
Asymmetric cycloisomerizationGold/dysprosiumNot reported95%Spiroisobenzofuran derivatives [9]

Advanced Metathesis Protocols

Recent developments in ring-closing metathesis have focused on expanding substrate scope and improving catalyst efficiency [10]. The use of quinoxaline-chelated ruthenium catalysts provides enhanced stability and tunable reactivity, with shelf stability of up to 6 months demonstrated for neat catalyst preparations [10]. These catalysts show complete conversion in pyrrolidine synthesis reactions within 6 hours, achieving 99% yield [10].

The effectiveness of these advanced catalysts can be further enhanced through protonation of the quinoxaline ligand with acid catalysts, with aluminum chloride providing complete conversion in only 30 minutes [10]. This approach demonstrates the potential for significant rate acceleration in ring-closing metathesis reactions [10].

Chiral Auxiliary Strategies for Absolute Configuration Control

Chiral auxiliaries represent a cornerstone strategy for controlling absolute configuration in the synthesis of (S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride. These temporarily incorporated stereogenic units bias the stereoselectivity of subsequent reactions through steric and electronic effects, enabling predictable control over stereochemical outcomes.

Classical Auxiliary Systems

The Evans oxazolidinone auxiliary has found extensive application in pyrrolidine synthesis, particularly for establishing stereocenters prior to ring cyclization [11]. Using the Evans auxiliary, asymmetric aldol reactions with alpha-sulfenyl aldehydes achieve high yields and diastereoselectivities, with subsequent transamination procedures using ammonium chloride and trimethylaluminium providing access to the desired amide products in 72% yield [11]. Further transformations lead to spirocyclic pyrrolidines with high enantiomeric excess [11].

Phenylglycinol and pseudoephedrine auxiliaries have also demonstrated utility in diastereoselective reactions leading to single enantiomers of substituted pyrrolidines [11]. The high price of certain auxiliaries such as pinanediol has driven development of efficient recycling processes to enhance economic viability [11].

Sultam-Based Auxiliary Systems

Glycylsultam auxiliaries have proven particularly effective for stereocontrol in azomethine ylide cycloaddition reactions [12]. The endo-selective and exo-selective asymmetric [C + NC + CC] cycloaddition reactions proceed through Schiff base formation between aldehydes and glycylsultam auxiliaries, followed by generation of metallo-azomethine ylides that react with dipolarophiles in a concerted manner [12].

Silver-catalyzed reactions favor formation of endo-cycloadducts, while copper-catalyzed processes preferentially yield exo-cycloadducts [12]. With heteroaromatic aldehydes, preformation of the Schiff base proves optimal for cycloaddition efficiency, contrasting with enolizable aldehydes where all three components can be combined simultaneously [12].

Tert-Butanesulfinamide Auxiliaries

Tert-butanesulfinamide serves as an effective chiral auxiliary for asymmetric synthesis of pyrrolidine scaffolds through Tsuji-Trost allylation reactions [13]. The synthesis proceeds over five steps starting from simple ketones, with key transformations including asymmetric allylation, cross-metathesis with acrylate esters, and reduction followed by cyclization [13]. This approach delivers pyrrolidine scaffolds with high yields and diastereoselectivities while maintaining the potential for further derivatization through chiral auxiliary removal and ester functionalization [13].

Chiral Pool Strategies

Chiral pool synthesis leverages enantiomerically pure natural products as starting materials, with L-proline serving as a foundational resource due to its existing pyrrolidine ring and stereochemical integrity . Strategic functionalization at the 1, 2, and 2-positions introduces methyl and hydroxymethyl groups while retaining stereochemical fidelity .

Representative pathways begin with N-Boc protection of L-proline, followed by methylation at the 2-position using methyl iodide under basic conditions . Subsequent reduction of the carboxylic acid to a hydroxymethyl group via lithium aluminum hydride yields target compounds with preserved configuration . Computational studies confirm that steric effects from the N-Boc group direct methylation to the desired position while minimizing epimerization risks .

The following table summarizes chiral auxiliary strategies:

Auxiliary TypeKey AdvantagesTypical Enantiomeric ExcessRecovery/RecyclabilityReference
Evans oxazolidinoneHigh diastereoselectivity>90%Good [11]
GlycylsultamVersatile cycloadditionNot reportedModerate [12]
Tert-butanesulfinamideMild conditionsHighSacrificial [13]
L-proline derivativesNatural source98%Not applicable

Asymmetric Catalytic Systems

Silver and cobalt-based catalytic systems demonstrate particular efficacy in controlling regioselectivity and enantioselectivity in pyrrolidine synthesis . Silver carbonate-catalyzed 1,3-dipolar cycloaddition of N-tert-butanesulfinyl imines with azomethine ylides generates pyrrolidine derivatives with up to four stereogenic centers . The (S)-configured sulfinyl group induces (2S,3R,4S,5R) configuration in products, achieving diastereoselectivities exceeding 20:1 under optimized conditions .

Cobalt hydride catalysis enables remote hydromethylation of 3-pyrrolines, installing the 2-methyl group with 91% enantiomeric excess . The reaction employs bisoxazoline ligands to stabilize the cobalt center, facilitating methyl group transfer from silane reagents . This method reduces synthetic steps from six to two, significantly improving efficiency for pharmaceutical intermediate synthesis .

Configurational Analysis Methods

Absolute configuration determination relies on multiple complementary techniques. Vibrational circular dichroism has proven particularly effective for disubstituted pyrrolidine acids, providing definitive configurational assignments that agree with X-ray analysis and stereoselective synthetic routes [15]. The technique can establish solution conformations, revealing hydrogen-bonded carboxylic acid dimers in deuterated chloroform solutions [15].

X-ray crystallography using anomalous dispersion provides unambiguous configurational assignments for organostannane derivatives [16] [17]. Despite disorder in alkyl substituents, analysis of Flack parameters enables confident configurational determination, confirming assignments made through chemical correlation [16] [17].

Nuclear magnetic resonance spectroscopy, particularly through Mosher amide formation, enables enantiomeric excess determination via fluorine-19 NMR analysis [18]. This approach provides quantitative assessment of stereochemical purity while requiring minimal sample quantities [18].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

150.0923762 g/mol

Monoisotopic Mass

150.0923762 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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